

# Foliosidine: A Technical Overview of its Discovery and Chemical Profile

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## Compound of Interest

Compound Name: *Foliosidine*

Cat. No.: *B3003680*

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## Abstract

**Foliosidine**, a quinoline alkaloid identified within the *Haplophyllum* genus, presents a unique molecular architecture that has garnered interest in the field of natural product chemistry. This document provides a concise overview of the discovery and historical context of **foliosidine**, alongside its fundamental chemical and physical properties. While extensive biological data and detailed experimental protocols remain to be fully elucidated in publicly accessible literature, this guide consolidates the existing foundational knowledge.

## Introduction and Historical Background

**Foliosidine** is a naturally occurring quinoline alkaloid. The initial discovery and isolation of this compound are credited to research on the phytochemical constituents of plants belonging to the *Haplophyllum* genus, which are known to be rich sources of various alkaloids. Specifically, **foliosidine** has been reported to be isolated from *Haplophyllum griffithianum*. The exploration of this plant genus has led to the identification of numerous structurally diverse alkaloids, with **foliosidine** being one such example. The historical context of its discovery is rooted in the broader scientific investigation into the chemical diversity of the Rutaceae family, to which *Haplophyllum* belongs.

## Chemical and Physical Properties

**Foliosidine** is chemically classified as a quinoline derivative. Its systematic IUPAC name is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] The compound is characterized by a quinolinone core substituted with a methoxy group, a methyl group, and a dihydroxy-methylbutoxy side chain.

A summary of its key chemical and physical properties is presented in the table below.

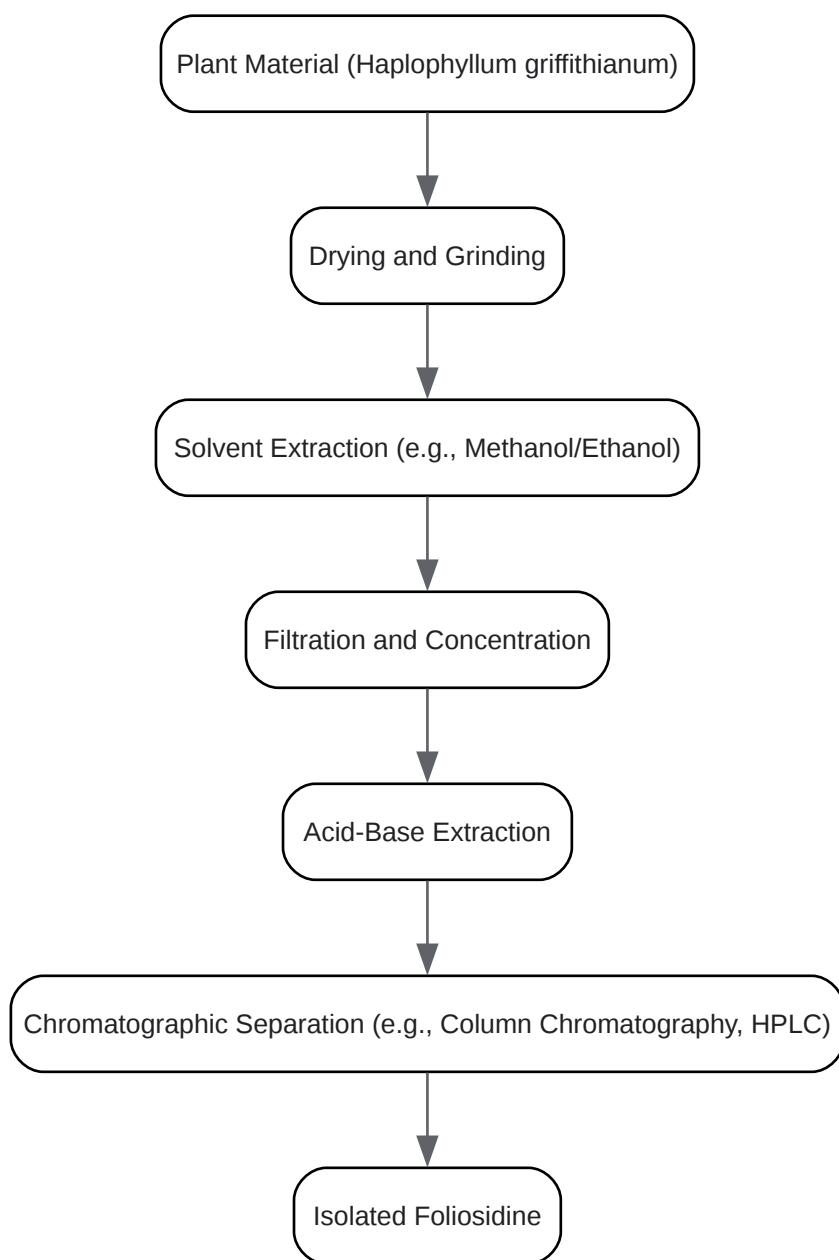
Property	Value	Source
Molecular Formula	C16H21NO5	PubChem
Molecular Weight	307.34 g/mol	PubChem
IUPAC Name	8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one	PubChem
CAS Number	21300-44-7	PubChem

## Isolation and Structure Elucidation

While specific, detailed experimental protocols for the isolation and structure elucidation of **foliosidine** are not readily available in the surveyed literature, a general workflow for the extraction of alkaloids from plant material can be inferred.

## General Experimental Workflow for Alkaloid Isolation

The isolation of alkaloids from plant sources typically involves a multi-step process. A generalized workflow is depicted in the diagram below. This process begins with the collection and processing of the plant material, followed by extraction with an appropriate solvent. The crude extract then undergoes a series of purification steps to isolate the target compound.



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Caption: Generalized workflow for the isolation of **foliosidine**.

## Synthesis

Information regarding the total synthesis of **foliosidine** is not available in the current body of scientific literature. The development of a synthetic route would be a valuable contribution to the field, enabling further investigation of its chemical and biological properties.

## Biological Activity and Signaling Pathways

At present, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, and any associated signaling pathways for **foliosidine**. Further research is required to explore the pharmacological potential of this alkaloid.

## Conclusion

**Foliosidine** remains a molecule of interest primarily from a phytochemical perspective. While its discovery and basic chemical properties are documented, a significant opportunity exists for further research to uncover its biological activities and potential therapeutic applications. The development of a total synthesis and the undertaking of comprehensive pharmacological studies are critical next steps in realizing the full potential of this natural product.

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## References

- 1. Foliosidine | C<sub>16</sub>H<sub>21</sub>NO<sub>5</sub> | CID 2837663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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